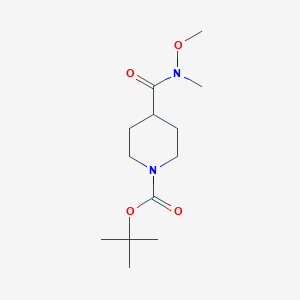
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Cat. No. B028603
Key on ui cas rn:
139290-70-3
M. Wt: 272.34 g/mol
InChI Key: ITCQNWXLNZGEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06358979B1
Procedure details


A 100 L round-bottomed-flask equipped with a mechanical stirrer, thermocouple and nitrogen inlet was charged with DMF (51 L), N,O-dimethylhydroxyamine hydrochloride (2.62 Kg, 26.55 mol), HOBT (1.2 Kg, 8.85 mol), and N-Boc isonipecotic acid (4.10 Kg, 17.70 mol). The mixture warmed to 18 ° C. as the diisopropylethylamine (4.60 Kg, 6.2 L, 35.41 mol) was added over 15 min. The EDC.HCl (5.09 Kg, 26.55 mol) was added in three portions over 3 h maintaining an internal temperature of 18° C. with gentle cooling. The reaction mixture was held at 18° C. for 12 h. HPLC analysis shows no remaining 1. The reaction mixture was pumped into an extractor containing 74 L of water at 5° C. The resulting solution (39.3 g/L of 2) was extracted with ethyl acetate (4×37 L).



Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
2.62 kg
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][O:4][CH3:5].C1C=CC2N(O)N=NC=2C=1.[C:16]([N:23]1[CH2:31][CH2:30][CH:26]([C:27]([OH:29])=O)[CH2:25][CH2:24]1)([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17].C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C.Cl>O.CN(C=O)C>[C:19]([O:18][C:16]([N:23]1[CH2:24][CH2:25][CH:26]([C:27]([N:3]([CH3:2])[O:4][CH3:5])=[O:29])[CH2:30][CH2:31]1)=[O:17])([CH3:20])([CH3:21])[CH3:22] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.2 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.09 kg
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Step Three
|
Name
|
|
|
Quantity
|
74 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
N,O-dimethylhydroxyamine hydrochloride
|
|
Quantity
|
2.62 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
|
|
Quantity
|
1.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
4.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(C(=O)O)CC1
|
|
Name
|
|
|
Quantity
|
51 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
18 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 100 L round-bottomed-flask equipped with a mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 15 min
|
|
Duration
|
15 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution (39.3 g/L of 2) was extracted with ethyl acetate (4×37 L)
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)N(OC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
